molecular formula C20H16FN3O3S B10916841 3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916841
M. Wt: 397.4 g/mol
InChI Key: VHEZQVUEAZFVFW-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxyethyl group, a thiophenyl group, and an oxazolo-pyridine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions

    Formation of the Oxazolo-Pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxyethyl Group: This step typically involves an alkylation reaction using a methoxyethyl halide.

    Incorporation of the Thiophenyl Group: This is usually done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo further functionalization through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: Palladium-based catalysts with appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, 3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxazolo-pyridine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • 3-(2-bromophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • 3-(2-methylphenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated, brominated, or methylated analogs. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H16FN3O3S/c1-26-9-8-22-19(25)13-11-15(16-7-4-10-28-16)23-20-17(13)18(24-27-20)12-5-2-3-6-14(12)21/h2-7,10-11H,8-9H2,1H3,(H,22,25)

InChI Key

VHEZQVUEAZFVFW-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4

Origin of Product

United States

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